1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide
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Overview
Description
1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is a chemical compound with the molecular formula C12H15N3O2 It is known for its unique structure, which includes a pyrrolidine ring, a benzyl group, and a hydroxycarboximidamide moiety
Mechanism of Action
Target of Action
The primary target of 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is the NR2B-NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity and memory function.
Mode of Action
1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide interacts with the NR2B-NMDA receptor, attenuating Ca2+ influx and suppressing the upregulation induced by NMDA . This interaction is believed to be responsible for the compound’s neuroprotective activities .
Biochemical Pathways
The compound affects the N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity pathway . By interacting with the NR2B-NMDA receptor, it can modulate the pathway and exert neuroprotective effects .
Result of Action
The compound’s action results in neuroprotective effects . In particular, it has been found to significantly improve learning and memory in vivo . These effects are likely due to its interaction with the NR2B-NMDA receptor and its impact on the NMDA-induced cytotoxicity pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride or benzyl bromide.
Formation of the Hydroxycarboximidamide Moiety: This step involves the reaction of the pyrrolidine derivative with hydroxylamine and a suitable carboxylic acid derivative, such as an ester or an acid chloride.
Industrial Production Methods
Industrial production of 1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-5-oxopyrrolidine-3-carboximidamide: Lacks the hydroxy group, which may affect its reactivity and biological activity.
N’-hydroxy-5-oxopyrrolidine-3-carboximidamide: Lacks the benzyl group, which may influence its binding affinity and specificity.
1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboxamide: Similar structure but with an amide group instead of an imidamide group.
Uniqueness
1-benzyl-N’-hydroxy-5-oxopyrrolidine-3-carboximidamide is unique due to the presence of both the benzyl group and the hydroxycarboximidamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-benzyl-N'-hydroxy-5-oxopyrrolidine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c13-12(14-17)10-6-11(16)15(8-10)7-9-4-2-1-3-5-9/h1-5,10,17H,6-8H2,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTXDUUVMWZNCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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